Dicloxacillin

描述

双氯西林钠是一种窄谱β-内酰胺类抗生素,属于青霉素类。 它主要用于治疗由产青霉素酶的金黄色葡萄球菌引起的感染,而这些细菌对其他青霉素具有耐药性 。 双氯西林钠以其对多种β-内酰胺酶(包括青霉素酶和头孢菌素酶)水解的稳定性而闻名 .

科学研究应用

双氯西林钠在科学研究中具有广泛的应用,包括:

化学: 它被用作研究β-内酰胺类抗生素及其与β-内酰胺酶相互作用的模型化合物。

生物学: 双氯西林钠用于微生物学研究,以研究细菌耐药机制和β-内酰胺类抗生素的有效性。

医学: 它广泛用于临床研究,以研究其药代动力学、药效学以及治疗细菌感染的疗效。

作用机制

双氯西林钠通过抑制细菌细胞壁的生物合成来发挥其杀菌作用。它与细菌细胞壁内部的特定青霉素结合蛋白 (PBP) 结合,抑制细菌细胞壁合成的第三阶段和最后阶段。 这导致细菌细胞裂解和死亡 .

类似化合物:

独特性: 双氯西林钠因其独特的结构而具有独特性,该结构提供了对多种β-内酰胺酶的稳定性。 这使得它对产β-内酰胺酶的细菌(如金黄色葡萄球菌)特别有效 .

生化分析

Biochemical Properties

Dicloxacillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This interaction leads to the inhibition of cell wall biosynthesis, resulting in bacterial cell lysis and death .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. It disrupts bacterial cell wall synthesis, leading to cell lysis and death. This antibiotic influences cell function by targeting the PBPs, which are crucial for maintaining cell wall integrity . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bactericidal activity, which prevents the bacteria from multiplying and spreading .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific PBPs within the bacterial cell wall. By inhibiting the third and final stage of bacterial cell wall synthesis, this compound prevents the cross-linkage between peptidoglycan polymer chains . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound’s stability against beta-lactamases ensures its effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may degrade, reducing its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistant bacterial strains, highlighting the importance of appropriate dosage and treatment duration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At high doses, this compound can cause toxic effects such as irritation, rash, labored breathing, and gastrointestinal disturbances . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes partial hydrolysis to form penicilloic acids, which are microbiologically inactive . A small portion of this compound is also hydroxylated to form a microbiologically active metabolite . The primary route of elimination is through renal excretion, with the drug being excreted unchanged in the urine .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body. It binds extensively to serum proteins, mainly albumin . The volume of distribution is relatively low, and this compound is primarily excreted unchanged in the urine . The drug’s distribution is influenced by factors such as protein binding and renal function .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The drug targets PBPs, which are located on the inner membrane of the bacterial cell wall . This localization is crucial for this compound’s ability to inhibit cell wall synthesis and induce bacterial cell lysis .

准备方法

合成路线和反应条件: 双氯西林钠的合成涉及多个步骤,包括β-内酰胺环的形成和异恶唑基的连接。主要步骤包括:

β-内酰胺环的形成: 这涉及到6-氨基青霉烷酸与各种试剂反应形成β-内酰胺环。

异恶唑基的连接: 异恶唑基通过一系列反应引入,包括氯化和随后的取代反应.

工业生产方法: 双氯西林钠的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

结晶: 为了获得纯净形式的双氯西林钠,采用结晶技术。

化学反应分析

反应类型: 双氯西林钠经历几种类型的化学反应,包括:

氧化: 双氯西林钠在特定条件下可以氧化,形成各种氧化产物。

还原: 还原反应可用于修饰双氯西林钠的结构,导致不同的衍生物。

常用试剂和条件:

氧化剂: 过氧化氢和其他氧化剂用于氧化反应。

还原剂: 硼氢化钠和其他还原剂用于还原反应。

取代试剂: 各种卤化剂和亲核试剂用于取代反应.

相似化合物的比较

Cloxacillin: Another beta-lactamase-resistant penicillin, cloxacillin is used for similar indications as dicloxacillin sodium.

Flucloxacillin: Flucloxacillin is similar in pharmacokinetics and antibacterial activity to this compound sodium and is often considered interchangeable.

Uniqueness: this compound sodium is unique due to its specific structure, which provides stability against a wide range of beta-lactamases. This makes it particularly effective against beta-lactamase-producing organisms, such as Staphylococcus aureus .

属性

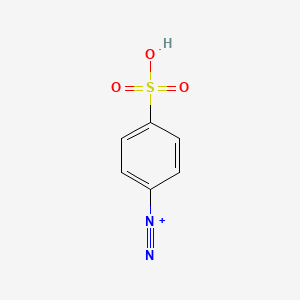

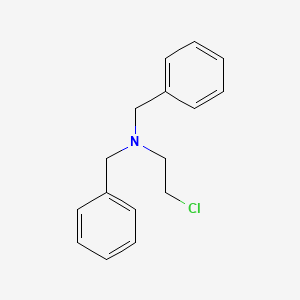

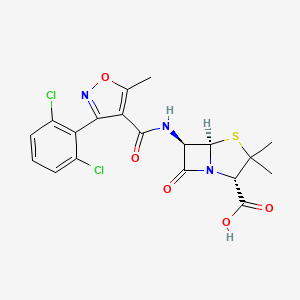

IUPAC Name |

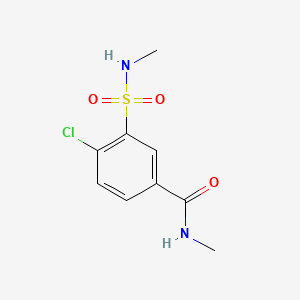

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAGHNZHGGCZAX-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous) | |

| Record name | Dicloxacillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022924 | |

| Record name | Dicloxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.96e-02 g/L | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor. | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3116-76-5 | |

| Record name | Dicloxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3116-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicloxacillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dicloxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicloxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COF19H7WBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicloxacillin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dicloxacillin exert its antibacterial effect?

A1: this compound, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []

Q2: Does the presence of this compound affect other cellular processes in bacteria?

A2: While primarily targeting cell wall synthesis, this compound has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.

Q4: Is spectroscopic data available for this compound?

A4: Yes, several analytical methods utilize spectroscopic properties of this compound for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []

Q5: How stable is this compound in oral suspension form?

A5: this compound sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.

Q7: How does the isoxazolyl side chain of this compound contribute to its activity?

A7: The isoxazolyl side chain in this compound is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]

Q8: What strategies can improve the stability of this compound formulations?

A8: Cyclodextrin complexation has shown promise in enhancing this compound stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []

Q10: What are the main routes of this compound elimination?

A10: this compound is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []

Q11: Are there differences in this compound pharmacokinetics in cystic fibrosis patients?

A11: Yes, cystic fibrosis patients exhibit altered this compound pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]

Q12: What types of infections is this compound effective against?

A12: this compound demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]

Q13: Has this compound been compared to other antibiotics in clinical trials?

A13: Yes, a randomized clinical trial compared the efficacy of this compound in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []

Q14: Is resistance to this compound a concern?

A14: Yes, resistance to this compound, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []

Q15: What are the potential adverse effects of this compound?

A15: While generally well-tolerated, this compound can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.

Q16: What analytical methods are commonly used to measure this compound concentrations?

A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying this compound in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]

Q17: Are there alternative analytical techniques for this compound analysis?

A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for this compound quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]

Q18: Have spectrophotometric methods been developed for this compound determination?

A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for this compound analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of this compound in pharmaceutical formulations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。